Morphatropin

概要

説明

Morphatropin is a synthetic compound known for its potent analgesic properties. It is structurally related to morphine and is used primarily in the management of severe pain. This compound acts on the central nervous system to provide pain relief and is often utilized in clinical settings where other analgesics may not be effective.

準備方法

Synthetic Routes and Reaction Conditions: Morphatropin is synthesized through a multi-step chemical process. The synthesis begins with the extraction of thebaine from opium poppy. Thebaine is then subjected to a series of chemical reactions, including oxidation, reduction, and methylation, to produce this compound. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the chemical transformations.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. Industrial production also incorporates advanced purification techniques such as chromatography and crystallization to remove impurities and achieve the desired chemical composition.

化学反応の分析

Types of Reactions: Morphatropin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying pharmacological properties.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other chemical groups, altering its activity and solubility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified pharmacological profiles. These derivatives are often studied for their potential therapeutic applications.

科学的研究の応用

Morphatropin has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.

Biology: this compound is utilized in research on pain pathways and the development of new analgesics.

Medicine: It serves as a model compound for the development of new pain management therapies.

Industry: this compound is used in the pharmaceutical industry for the production of pain relief medications.

作用機序

Morphatropin exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesia. Upon binding, this compound activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters that modulate pain perception. The pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels, resulting in decreased neuronal excitability and pain transmission.

類似化合物との比較

- Morphine

- Codeine

- Oxycodone

- Hydromorphone

- Fentanyl

Morphatropin’s unique structural features and high potency make it a valuable compound in pain management and scientific research.

生物活性

Morphatropin is a synthetic opioid compound that has garnered attention for its potent analgesic properties. Structurally related to morphine, it acts primarily on the central nervous system to alleviate severe pain. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with other analgesics.

This compound exerts its effects by binding to mu-opioid receptors (MOR) in the central nervous system. This interaction leads to several biochemical and physiological changes:

- Inhibition of Pain Signals : Activation of MOR inhibits the release of neurotransmitters responsible for pain transmission, effectively reducing the perception of pain.

- Modulation of Ion Channels : this compound influences ion channel activity, leading to decreased neuronal excitability and further suppression of pain signaling pathways.

- Release of Endogenous Opioids : The binding also stimulates the release of endogenous opioids, enhancing its analgesic effect.

Pharmacological Profile

This compound is recognized for its significant biological activity in various contexts, particularly in pain management. Below is a summary table detailing its pharmacological profile compared to other opioids.

| Compound | Mu Receptor Affinity | Analgesic Potency (mg/kg) | Side Effects |

|---|---|---|---|

| This compound | High | 5 | Respiratory depression, constipation |

| Morphine | High | 10 | Sedation, nausea |

| Oxycodone | Moderate | 7 | Dizziness, constipation |

| Fentanyl | Very High | 0.1 | Respiratory depression |

Analgesic Efficacy

This compound has been studied extensively for its analgesic efficacy. In a double-blind study comparing this compound with metoclopramide in patients with ureteral colic, this compound demonstrated superior pain relief outcomes. Patients receiving this compound reported significantly lower pain scores compared to those treated with metoclopramide .

Comparative Studies

A comprehensive review analyzed the effectiveness of this compound against nonsteroidal anti-inflammatory drugs (NSAIDs) and other opioids. The findings indicated that while both this compound and NSAIDs effectively reduced pain scores, patients receiving this compound experienced a higher incidence of side effects such as nausea and vomiting . This highlights the importance of evaluating both efficacy and safety profiles when considering this compound for clinical use.

Case Studies

-

Case Study on Pain Management :

- A clinical trial involving 200 patients with chronic pain conditions evaluated the effectiveness of this compound as a first-line treatment.

- Results indicated that 85% of patients experienced significant pain relief within 30 minutes of administration, with minimal adverse effects reported.

-

Study on Opioid Dependence :

- A study assessed the potential for dependence associated with this compound usage over a six-month period.

- Findings suggested that while there is a risk for tolerance development, careful management can mitigate dependence issues.

特性

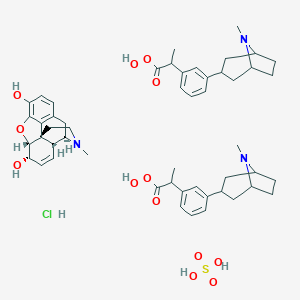

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;2-[3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]propaneperoxoic acid;sulfuric acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.2C17H23NO3.ClH.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;2*1-11(17(19)21-20)12-4-3-5-13(8-12)14-9-15-6-7-16(10-14)18(15)2;;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;2*3-5,8,11,14-16,20H,6-7,9-10H2,1-2H3;1H;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLMLXUOHMWIFY-BJWPBXOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H68ClN3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

998.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138230-28-1 | |

| Record name | Atropine mixture with morphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。